molecular formula C24H29N3O6 B1433925 Z-Val-gly-gly-obzl CAS No. 72722-19-1

Z-Val-gly-gly-obzl

Cat. No.: B1433925
CAS No.: 72722-19-1
M. Wt: 455.5 g/mol
InChI Key: JCVJYQCKZWFBRL-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Val-gly-gly-obzl, also known as N-benzyloxycarbonyl-L-valylglycylglycine benzyl ester, is a synthetic peptide derivative. This compound is often used in peptide synthesis and research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Val-gly-gly-obzl typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino group of valine using a benzyloxycarbonyl (Z) group. This is followed by the coupling of glycine residues using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step involves the esterification of the carboxyl group with benzyl alcohol to form the benzyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling and deprotection steps .

Chemical Reactions Analysis

Types of Reactions

Z-Val-gly-gly-obzl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Produces the corresponding carboxylic acid.

    Reduction: Produces the corresponding alcohol.

    Substitution: Produces the free amine

Scientific Research Applications

Z-Val-gly-gly-obzl is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Z-Val-gly-gly-obzl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for proteolytic enzymes, leading to the release of active peptides. The Z-protecting group provides stability and prevents premature degradation, allowing for controlled release of the active peptide .

Comparison with Similar Compounds

Similar Compounds

    Z-Gly-gly-gly-obzl: A similar tripeptide with an additional glycine residue.

    Z-Val-val-gly-obzl: A tripeptide with valine replacing one of the glycine residues.

    Z-Val-gly-gly-OH: The free acid form of Z-Val-gly-gly-obzl

Uniqueness

This compound is unique due to its specific sequence and protecting groups, which confer distinct reactivity and stability. The presence of the Z-protecting group and benzyl ester allows for selective reactions and controlled release of active peptides, making it a valuable tool in peptide synthesis and research .

Properties

IUPAC Name

benzyl 2-[[2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O6/c1-17(2)22(27-24(31)33-16-19-11-7-4-8-12-19)23(30)26-13-20(28)25-14-21(29)32-15-18-9-5-3-6-10-18/h3-12,17,22H,13-16H2,1-2H3,(H,25,28)(H,26,30)(H,27,31)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVJYQCKZWFBRL-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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